molecular formula C9H8N2OS B12111845 4-[(E)-Phenylimino]-thiazolidin-2-one CAS No. 14513-16-7

4-[(E)-Phenylimino]-thiazolidin-2-one

Katalognummer: B12111845
CAS-Nummer: 14513-16-7
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: WJWWDONJARAUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-Phenylimino]-thiazolidin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Phenylimino]-thiazolidin-2-one typically involves the reaction of thiourea with α-chloroacetic acid in the presence of a base such as sodium acetate. This reaction forms the thiazolidinone ring structure. The phenylimino group is then introduced through a condensation reaction with an appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-Phenylimino]-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(E)-Phenylimino]-thiazolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(E)-Phenylimino]-thiazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, its anticancer activity is attributed to the inhibition of specific kinases and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidin-2,4-dione: Known for its hypoglycemic activity.

    2-Phenylimino-4-thiazolidinone: Exhibits antiviral and anticancer activities.

    5-Benzylidene-2-arylimino-4-thiazolidinone: Studied for its anticancer properties

Uniqueness

4-[(E)-Phenylimino]-thiazolidin-2-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Eigenschaften

14513-16-7

Molekularformel

C9H8N2OS

Molekulargewicht

192.24 g/mol

IUPAC-Name

4-phenylimino-1,3-thiazolidin-2-one

InChI

InChI=1S/C9H8N2OS/c12-9-11-8(6-13-9)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12)

InChI-Schlüssel

WJWWDONJARAUPN-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NC2=CC=CC=C2)NC(=O)S1

Löslichkeit

>28.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.